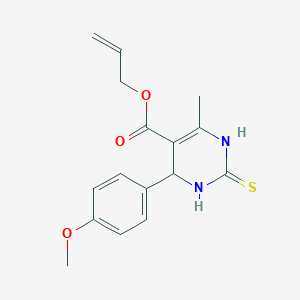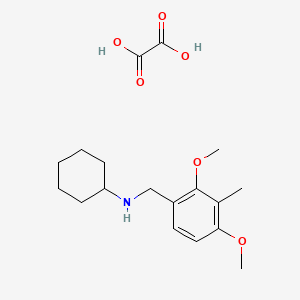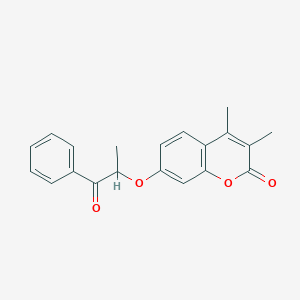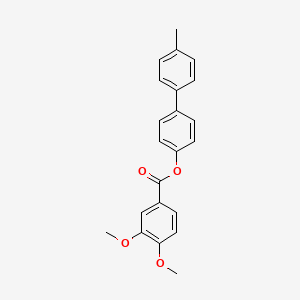![molecular formula C16H10N2O2 B5237247 3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
3-methyl-3H-benzo[e]perimidine-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3H-benzo[e]perimidine-2,7-dione, also known as MDBP, is a heterocyclic compound that has garnered interest in the scientific community due to its potential therapeutic properties. MDBP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
3-methyl-3H-benzo[e]perimidine-2,7-dione is believed to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-3H-benzo[e]perimidine-2,7-dione in lab experiments include its relatively low toxicity and its ability to selectively target inflammatory pathways. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 3-methyl-3H-benzo[e]perimidine-2,7-dione could focus on its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use as an anticancer agent or as a treatment for fungal and bacterial infections. Finally, more research is needed to fully understand the safety and potential side effects of this compound.
Métodos De Síntesis
3-methyl-3H-benzo[e]perimidine-2,7-dione can be synthesized through a multi-step reaction process, starting with the reaction of anthranilic acid with acetic anhydride to produce 2-acetylanthranilic acid. This compound is then reacted with 2-nitrobenzaldehyde to yield the intermediate product, which is subsequently reduced to this compound using a reducing agent such as sodium dithionite.
Aplicaciones Científicas De Investigación
3-methyl-3H-benzo[e]perimidine-2,7-dione has been studied for its potential use as an anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propiedades
IUPAC Name |
3-methylbenzo[e]perimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-18-12-8-4-7-11-13(12)14(17-16(18)20)9-5-2-3-6-10(9)15(11)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUEBINSRDNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=NC1=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)


![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)


![6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237257.png)